1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene

描述

Structural Classification and Nomenclature

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene belongs to the class of polyfluorinated aromatic ethers, specifically categorized as a benzyloxy-substituted difluoromethyl fluorobenzene derivative. The compound exists with multiple nomenclature variations and corresponding Chemical Abstracts Service numbers, reflecting different naming conventions within the chemical literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, while alternative systematic names include 4-(Benzyloxy)-1-(difluoromethyl)-2-fluorobenzene.

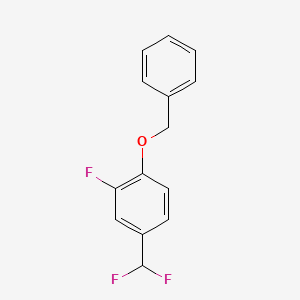

The molecular structure consists of a benzene ring core substituted at three distinct positions. The benzyloxy group occupies the first position, providing an ether linkage to a phenylmethyl substituent. The difluoromethyl group is located at the fourth position, introducing a carbon atom bearing two fluorine atoms. A single fluorine atom directly bonded to the aromatic ring occupies the second position. This substitution pattern creates a complex electronic environment where multiple electron-withdrawing fluorinated groups interact with the aromatic system.

The compound demonstrates structural complexity through its combination of different fluorine-containing moieties. The difluoromethyl group represents a carbon-centered fluorinated substituent, while the fluorine atom at the second position exemplifies direct carbon-fluorine bonding to the aromatic ring. The benzyloxy group introduces an oxygen-containing functionality that can influence both the electronic properties and conformational behavior of the molecule.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of progress in organofluorine chemistry. The field of organofluorine chemistry began in the early 19th century, with the first organofluorine compound reportedly synthesized by Alexander Borodin in 1862 through nucleophilic replacement of halogen atoms with fluoride. However, the actual first synthesis of an organofluorine compound was achieved earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate.

The formation of aromatic carbon-fluorine bonds, which is directly relevant to understanding compounds like this compound, was first accomplished through diazofluorination by Schmitt and colleagues in 1870, though the initial characterization was incorrect. This was later properly achieved by Lenz in 1877. The Schiemann reaction, developed in 1927, became a crucial methodology for aromatic fluorination, involving the decomposition of diazonium salts in the presence of fluoroboric acid to yield fluorinated aromatic compounds.

The introduction of difluoromethyl groups, a key structural feature of this compound, represents more recent advances in organofluorine chemistry. Aromatic compounds with fluorinated side chains were first reported by Swarts in 1898, who demonstrated the conversion of benzotrichloride with antimony trifluoride. This early work laid the foundation for the development of methods to introduce difluoromethyl groups into aromatic systems.

The historical progression of organofluorine chemistry was significantly accelerated during World War II due to the Manhattan Project, which required materials capable of withstanding uranium hexafluoride. This period saw the development of large-scale fluorination methods and the establishment of industrial organofluorine chemistry. The post-war era brought continued advancement in synthetic methodologies, eventually enabling the preparation of complex polyfluorinated aromatic compounds such as this compound.

Position Within Fluorinated Aromatic Compounds

This compound occupies a distinctive position within the broader category of fluorinated aromatic compounds due to its multiple fluorine-containing substituents and complex substitution pattern. The compound represents an advanced example of polyfluorinated aromatic chemistry, combining direct aromatic fluorination with difluoromethyl substitution and benzyloxy functionality.

Within the spectrum of fluorinated aromatic compounds, this molecule demonstrates several important structural characteristics. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than other carbon-halogen bonds. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated aromatic compounds. The carbon-fluorine bond length is relatively short at approximately 1.4 Angstroms, and the van der Waals radius of fluorine is only 1.47 Angstroms, similar to hydrogen at 1.2 Angstroms.

The electronegativity of fluorine, the highest of all elements at 3.98, creates a high dipole moment in carbon-fluorine bonds of 1.41 Debye. This property significantly influences the electronic distribution within molecules like this compound. The polarization of carbon-fluorine bonds results in electrostatic attraction between polarized carbon and fluorine atoms, which contributes to molecular stability while simultaneously suppressing lone pair donation from fluorine.

The difluoromethyl group present in this compound represents a particularly valuable fluorinated substituent in medicinal chemistry and materials science. Difluoromethyl groups can serve as bioisosteres for hydroxyl or thiol groups in pharmaceutical applications, while maintaining the beneficial properties associated with fluorine substitution. The synthesis of difluoromethyl ethers, as represented by the benzyloxy group in this compound, has gained significant attention due to their applications in drug development and specialty materials.

Significance in Chemical Research

The research significance of this compound stems from its representation of advanced synthetic challenges in organofluorine chemistry and its potential applications across multiple chemical disciplines. The compound serves as an important building block in pharmaceutical development, particularly in creating compounds that exhibit enhanced biological activity through strategic fluorine incorporation. The unique combination of fluorinated substituents makes this molecule valuable for investigating structure-activity relationships in medicinal chemistry.

In materials science applications, compounds like this compound contribute to the development of advanced materials such as specialized polymers and coatings that require specific chemical resistance and durability properties. The presence of multiple fluorinated groups enhances the material properties typically associated with fluorinated compounds, including thermal stability, chemical inertness, and unique surface properties.

The compound demonstrates particular value in synthetic organic chemistry as both a target molecule and an intermediate in more complex synthetic sequences. Synthesis reports indicate that the compound can be prepared through palladium-catalyzed processes using specific ligand systems, achieving yields of approximately 65 percent under optimized conditions. The synthetic methodology involves the use of 4,4'-di-tert-butyl-2,2'-bipyridine and triphenylphosphine as ligands in a 24-hour reaction protocol.

Research into difluoromethylation reactions has identified this compound as part of broader investigations into difluoromethyl ether synthesis. Recent developments in difluoromethylation methodology utilize reagents such as difluoromethyltriflate, which offers advantages over traditional ozone-depleting compounds like chlorodifluoromethane. These methodological advances enable the preparation of difluoromethyl ethers with broad substrate scope and tolerance for various functional groups.

The compound also serves as a representative example for studying the fundamental properties of carbon-fluorine bonds in complex molecular environments. The interaction between multiple fluorinated substituents and the aromatic system provides insights into electronic effects, conformational preferences, and reactivity patterns that are crucial for designing new fluorinated molecules. Understanding these fundamental aspects contributes to the rational design of fluorinated compounds for specific applications in pharmaceuticals, agrochemicals, and specialty materials.

| Research Application | Specific Utility | Key Properties |

|---|---|---|

| Pharmaceutical Development | Building block for enhanced biological activity | Strategic fluorine incorporation |

| Materials Science | Advanced polymer and coating development | Chemical resistance and durability |

| Synthetic Organic Chemistry | Target molecule and synthetic intermediate | Palladium-catalyzed synthesis compatibility |

| Difluoromethylation Research | Model compound for methodology development | Representative difluoromethyl ether structure |

| Fundamental Studies | Carbon-fluorine bond property investigation | Multiple fluorinated substituent interactions |

属性

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUKMAPUNVVQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-4-(difluoromethyl)-2-fluorobenzene typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the radical difluoromethylation of a suitable precursor, such as a benzyloxy-substituted fluorobenzene. This process often employs difluoromethylating agents like difluoromethyl bromide or difluoromethyl iodide under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or iron, can enhance the reaction efficiency and selectivity .

化学反应分析

Types of Reactions: 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium amide or thiourea under basic conditions.

Major Products:

- Oxidation products include benzoic acid derivatives.

- Reduction products include methyl-substituted benzene derivatives.

- Substitution products vary depending on the nucleophile used .

科学研究应用

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism by which 1-(benzyloxy)-4-(difluoromethyl)-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in medicinal chemistry .

相似化合物的比较

Substituent Variations: Halogen vs. Benzyloxy

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS: 1214333-76-2) replaces the benzyloxy group with chlorine. Key differences include:

- Molecular Weight : The chloro analog (180.55 g/mol) is lighter than the benzyloxy derivative due to the absence of the bulky benzyl group .

- Reactivity: Chlorine is a weaker leaving group compared to benzyloxy, making the chloro compound less reactive in nucleophilic aromatic substitution (NAS) reactions.

- Applications : Chlorinated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas benzyloxy derivatives serve as protecting groups in multi-step syntheses .

Brominated Derivatives

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS: 922719-77-5) introduces a bromomethyl group (–CH₂Br) at position 4 instead of difluoromethyl:

- Reactivity : Bromine’s higher polarizability enhances reactivity in radical or substitution reactions. The bromomethyl group can undergo further functionalization (e.g., oxidation to carbonyl groups) .

- Synthetic Utility : Brominated analogs are pivotal in constructing complex molecules via alkylation or arylation pathways .

Trifluoromethoxy-Substituted Analogs

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6) replaces benzyloxy with trifluoromethoxy (–OCF₃):

- Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to benzyloxy. This increases resistance to electrophilic attacks but enhances acidity of adjacent protons .

- Applications : Trifluoromethoxy derivatives are prevalent in agrochemicals due to their metabolic stability .

Methoxy-Substituted Derivatives

1-(Benzyloxy)-4-bromo-2-methoxybenzene (used in Quebecol synthesis) features a methoxy (–OCH₃) group at position 2:

- Electronic Influence : Methoxy is electron-donating, increasing ring electron density and directing electrophilic substitution to para positions. This contrasts with the electron-withdrawing difluoromethyl group, which deactivates the ring .

- Synthetic Routes : Methoxy groups are often employed as directing groups in lithiation or Grignard reactions, whereas difluoromethyl groups may require specialized fluorination techniques .

Structural and Property Analysis (Data Table)

Key Research Findings

- Synthetic Methods: Benzyloxy derivatives are synthesized via benzylation of phenolic compounds using benzyl bromide and potassium carbonate, a method applicable to analogs like 1-(benzyloxy)-4-bromo-2-methoxybenzene .

- Reactivity Trends : Difluoromethyl groups enhance stability against hydrolysis compared to trifluoromethyl analogs, while benzyloxy groups facilitate selective deprotection in multi-step syntheses .

生物活性

1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene, with the CAS number 1803566-84-8, is a fluorinated aromatic compound that has attracted attention for its potential biological activities. This article will explore its mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of substituents, including a benzyloxy group and difluoromethyl groups, which contribute to its distinct chemical reactivity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds valuable in medicinal chemistry.

Research indicates that this compound may interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.

- Signal Transduction Interference : It can disrupt cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Nucleic Acid Interaction : There is potential for this compound to intercalate with DNA or RNA structures, affecting genetic expression.

Biological Activities

The biological activities associated with this compound and its derivatives include:

- Antimicrobial Properties : Some studies have reported efficacy against certain bacterial strains.

- CNS Activity : Investigations into its effects on the central nervous system suggest potential applications in treating neurological disorders.

- Antiparasitic Effects : Research has indicated activity against parasites, particularly in the context of antimalarial therapies.

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Enzyme Inhibition

A notable study investigated the inhibition of soluble epoxide hydrolase (sEH) by derivatives of this compound. Results indicated submicromolar potency in inhibiting sEH activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Antiparasitic Activity

Research focused on antimalarial therapies highlighted the effectiveness of modified benzoic acids in inhibiting PfATP4-associated Na+-ATPase activity. The incorporation of polar functionalities into the structure improved solubility and metabolic stability while maintaining antiparasitic efficacy.

常见问题

Q. What are the optimal synthetic routes for preparing 1-(Benzyloxy)-4-(difluoromethyl)-2-fluorobenzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Benzyloxy Group Introduction : Nucleophilic aromatic substitution (NAS) using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF/DMSO) .

- Fluorination and Difluoromethylation : Electrophilic fluorination (e.g., using Selectfluor®) followed by difluoromethylation via radical intermediates (e.g., via photoredox catalysis) .

- Purification : Recrystallization or column chromatography to isolate the product. Optimization requires control of temperature, solvent polarity, and catalyst loading. For example, photoredox conditions (e.g., 4CzIPN catalyst) enhance difluoromethyl group incorporation .

Q. How is this compound characterized to confirm regioselectivity and functional group integrity?

Methodological Answer:

- Spectroscopic Analysis :

- X-ray Crystallography : Resolves positional ambiguity of substituents, particularly for isomers .

Q. What is the rationale for incorporating a difluoromethyl group in this scaffold?

Methodological Answer: The difluoromethyl group (-CF₂H) enhances metabolic stability and bioavailability by:

- Reducing basicity of adjacent groups (e.g., amines) via electron-withdrawing effects.

- Mimicking hydroxyl or methyl groups in bioactive molecules while resisting oxidation .

This substitution is common in medicinal chemistry to improve pharmacokinetics .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing fluorine vs. difluoromethyl groups under photoredox conditions?

Methodological Answer:

- Fluorination : Typically involves electrophilic pathways (e.g., Selectfluor® acting as an F⁺ source).

- Difluoromethylation : Proceeds via radical-polar crossover (RPC) mechanisms. For example, difluoromethyl radicals (·CF₂H) generated from CF₂HSiMe₃ under blue-light irradiation combine with aryl radicals formed via hydrogen atom transfer (HAT) .

- Key Variables : Catalyst choice (e.g., 4CzIPN vs. Ru-based) and solvent polarity influence reaction efficiency .

Q. What biological activities have been hypothesized for this compound, and how can they be empirically validated?

Methodological Answer:

- Hypothesized Activities : Antimicrobial or anticancer potential due to structural similarity to fluorinated drug intermediates .

- Validation Strategies :

- In Vitro Assays : Screen against bacterial/cancer cell lines (e.g., MIC/IC₅₀ determination).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace benzyloxy with methoxy) to isolate bioactive moieties .

- Target Identification : Use computational docking (PDB-based) to predict protein interactions .

Q. How can researchers resolve contradictions in reported regioselectivity during benzyloxy group installation?

Methodological Answer: Discrepancies may arise from:

- Substrate Electronic Effects : Electron-withdrawing groups (e.g., -CF₂H) direct benzyloxy substitution to ortho/para positions .

- Steric Hindrance : Bulky substituents at the 4-position may force benzyloxy to meta positions.

- Resolution : Use kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) to favor specific isomers .

Q. What computational methods are suitable for modeling the electronic effects of fluorine substituents in this compound?

Methodological Answer:

- DFT Calculations : Predict charge distribution (e.g., Mulliken charges) and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological environments.

- Docking Studies : Use programs like AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。